molecular formula C8H14O B6152044 1-ethylcyclopentane-1-carbaldehyde CAS No. 99799-87-8

1-ethylcyclopentane-1-carbaldehyde

Cat. No.: B6152044
CAS No.: 99799-87-8
M. Wt: 126.2
InChI Key:
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Description

1-Ethylcyclopentane-1-carbaldehyde is an organic compound with the molecular formula C8H14O It is a member of the cycloalkane family, characterized by a cyclopentane ring substituted with an ethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylcyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone followed by oxidation. The reaction typically involves the use of ethylmagnesium bromide (Grignard reagent) to introduce the ethyl group, followed by oxidation with reagents such as pyridinium chlorochromate (PCC) to form the aldehyde group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of ethylcyclopentene followed by controlled oxidation. The choice of catalysts and reaction conditions can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl group can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or PCC.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Strong nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

    Oxidation: 1-ethylcyclopentane-1-carboxylic acid.

    Reduction: 1-ethylcyclopentane-1-methanol.

    Substitution: Various substituted cyclopentane derivatives depending on the reagents used.

Scientific Research Applications

1-Ethylcyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and cycloalkanes.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs that target specific molecular pathways.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its distinctive aldehyde group.

Mechanism of Action

The mechanism of action of 1-ethylcyclopentane-1-carbaldehyde involves its interaction with various molecular targets, primarily through its aldehyde functional group. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is exploited in both synthetic chemistry and biological research to study and manipulate molecular pathways.

Comparison with Similar Compounds

    Cyclopentanecarboxaldehyde: Similar structure but lacks the ethyl group.

    1-Methylcyclopentane-1-carbaldehyde: Similar structure with a methyl group instead of an ethyl group.

    Cyclohexanecarboxaldehyde: Similar functional group but with a six-membered ring.

Uniqueness: 1-Ethylcyclopentane-1-carbaldehyde is unique due to the presence of both an ethyl group and an aldehyde group on a cyclopentane ring. This combination of functional groups provides distinct reactivity and properties compared to its analogs, making it valuable in specific synthetic and research applications.

Properties

CAS No.

99799-87-8

Molecular Formula

C8H14O

Molecular Weight

126.2

Purity

95

Origin of Product

United States

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